methyl 4-amino-1H-benzimidazole-6-carboxylate
Description
Methyl 4-amino-1H-benzimidazole-6-carboxylate is a heterocyclic organic compound featuring a benzimidazole core substituted with an amino group (-NH2) at position 4 and a methyl ester (-COOCH3) at position 5. The amino group contributes to hydrogen bonding and nucleophilic interactions, while the ester group offers metabolic versatility, as esters are often hydrolyzed in vivo to carboxylic acids.
Benzimidazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The specific substitution pattern of this compound positions it as a promising candidate for drug development, particularly in oncology, where benzimidazole scaffolds are known to inhibit kinases or intercalate DNA .
Properties
IUPAC Name |
methyl 7-amino-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABKJLODZOOQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro-Group Reduction Strategies for Precursor Functionalization
The synthesis of methyl 4-amino-1H-benzimidazole-6-carboxylate often begins with nitro-substituted precursors, where selective reduction of the nitro group to an amine is pivotal. A widely adopted method involves sodium dithionite (Na₂S₂O₄) under aqueous conditions. For example, methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate undergoes reduction with sodium dithionite at 70–100°C, yielding methyl 4-amino-3-methylbenzoate intermediates with reported yields exceeding 96% . This method’s efficiency stems from the mild reducing action of sodium dithionite, which selectively targets nitro groups without affecting ester functionalities .
Alternative reductants like hydrogen gas (H₂) over palladium catalysts have been explored but are less favored due to the risk of ester group hydrogenolysis. Comparative studies indicate sodium dithionite achieves higher regioselectivity in polyfunctional substrates, making it the preferred choice for industrial-scale syntheses .
Hydrolysis and Esterification Pathways
Post-cyclization functionalization often requires esterification or hydrolysis. 2-n-Propyl-4-methyl-6-carboxybenzimidazole , a structural analog, is synthesized via alkaline hydrolysis of its methyl ester using sodium hydroxide in methanol at 80°C . Similarly, this compound could be obtained by hydrolyzing a nitrile or acid chloride precursor followed by esterification with methanol under acidic conditions.
A patent by KR101205570B1 details the use of polyphosphoric acid to cyclize carboxylic acid intermediates with N-methyl-o-phenylenediamine, yielding bis-benzimidazoles . Adapting this method, the target compound might be synthesized via cyclization of methyl 4-amino-5-aminobenzoate with formic acid, though experimental validation is needed .
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for synthesizing this compound analogs, extrapolated from literature:
Challenges and Optimization Opportunities
A major challenge is the isolation of pure this compound due to competing side reactions during cyclization. For example, over-reduction in sodium dithionite methods can yield undesired byproducts like 4-methyl analogs . Optimizing reaction pH (6–6.5) and temperature (90–100°C) mitigates this .
Scalability remains another concern. Batch processes described in patents require large volumes of solvents like ethyl acetate for extraction . Continuous-flow systems, though untested for this compound, could enhance efficiency and reduce waste.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
-
Reagents/Conditions :
-
Acidic: HCl/H₂SO₄ in aqueous ethanol (80–100°C).
-
Basic: NaOH/KOH in water or polar solvents (reflux).
-
-
Product : 4-Amino-1H-benzimidazole-6-carboxylic acid.
-
Mechanism : Nucleophilic acyl substitution, proceeding via a tetrahedral intermediate .
Substitution at the Amino Group (C4)
The primary amino group participates in nucleophilic substitution and acylation reactions:
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride, or anhydrides in pyridine/DMF.
-
Product : N-Acetyl or N-benzoyl derivatives.
Diazotization and Coupling
-
Reagents : NaNO₂/HCl (0–5°C), followed by coupling with phenols/amines.
-
Product : Azo-linked derivatives (e.g., for dye or coordination chemistry applications) .
Electrophilic Aromatic Substitution (EAS)
The benzimidazole ring undergoes regioselective substitution, guided by the amino group’s activating effects:
Reductive Alkylation
The amino group reacts with aldehydes/ketones under reducing conditions to form secondary amines:
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
Imidazo[4,5-b]pyridine Formation
-
Reagents : α-Halo ketones/acids, K₂CO₃, DMF (100°C).
-
Product : Tricyclic derivatives with enhanced biological activity .
Metal-Catalyzed Cross-Coupling
-
Catalysts : Pd(PPh₃)₄, CuI.
-
Substrates : Aryl halides, alkynes.
Oxidative Transformations
The amino group and aromatic ring are susceptible to oxidation:
-
Reagents : KMnO₄/H₂O (neutral pH), H₂O₂/Fe²⁺ (Fenton’s reagent).
-
Products :
Coordination Chemistry
The amino and carboxylate groups enable metal complexation:
Key Data Table: Representative Reactions and Yields
Mechanistic Insights
Scientific Research Applications
Pharmacological Properties
The benzimidazole nucleus, which includes methyl 4-amino-1H-benzimidazole-6-carboxylate, is known for its broad-spectrum pharmacological effects. Compounds bearing this structure have been investigated for various therapeutic activities:
- Antimicrobial Activity : Benzimidazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds derived from this nucleus can inhibit the growth of bacteria and fungi. For instance, derivatives synthesized with electron-withdrawing groups have demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Effects : Some derivatives of benzimidazole have been reported to possess antiviral properties, particularly against viruses like hepatitis C. Certain compounds showed significant inhibitory effects on viral replication, indicating their potential as antiviral agents .
- Anti-inflammatory and Analgesic Properties : Research has indicated that this compound and its derivatives can exert anti-inflammatory effects comparable to standard drugs like diclofenac. They have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Therapeutic Applications
The therapeutic potential of this compound is supported by various studies highlighting its efficacy in treating different conditions:
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its derivatives. Some notable findings include:
- A study demonstrated that specific derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Another investigation into the anti-inflammatory effects revealed that certain compounds significantly reduced inflammation in murine models, showcasing their potential as new therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 4-amino-1H-benzimidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carboxylate ester can also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of methyl 4-amino-1H-benzimidazole-6-carboxylate with structurally related compounds:
Key Observations:
Substituent Position: The amino group at position 4 in the target compound distinguishes it from analogs like methyl 2-amino-1H-benzimidazole-5-carboxylate, where the amino group is at position 2. This positional difference can drastically alter electronic properties and hydrogen-bonding interactions with biological targets .
Heterocycle Variation: Methyl 6-amino-1H-indazole-4-carboxylate () replaces the benzimidazole core with an indazole, which has a different nitrogen arrangement. Indazoles often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Synthetic Accessibility :
- The synthesis of methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate achieved a 68.2% yield via sequential butyrylation, nitration, reduction, and cyclization (). Similar methods could be adapted for the target compound by substituting nitration with amination steps.
Biological Activity
Methyl 4-amino-1H-benzimidazole-6-carboxylate (MAB) is a derivative of benzimidazole, a compound class known for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with MAB, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
MAB features a benzimidazole core structure, which is characterized by a fused benzene and imidazole ring. This structure is crucial for its biological activity, as it allows for interactions with various biological targets.
Anticancer Activity
Benzimidazole derivatives, including MAB, have shown promising anticancer properties. The mechanisms underlying these effects include:
- Topoisomerase Inhibition : Benzimidazole derivatives can act as inhibitors of topoisomerases, enzymes critical for DNA replication. This inhibition leads to DNA damage and apoptosis in cancer cells .
- Microtubule Disruption : Similar to other anticancer agents, MAB may disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This effect is essential for preventing cancer cell proliferation .
Case Studies
Antimicrobial Activity
MAB and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains.
Antibacterial Studies
In a study assessing the antimicrobial efficacy of benzimidazole derivatives:
- Compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentration (MIC) values were reported, showcasing the potential of MAB derivatives in combating infections .
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. MAB has been linked to:
- Inhibition of COX Enzymes : These enzymes play a key role in the inflammatory response. By inhibiting COX activity, MAB may reduce inflammation .
- Cytokine Modulation : Studies suggest that MAB can down-regulate the expression of various cytokines involved in inflammatory processes.
Pharmacokinetics
Understanding the pharmacokinetics of MAB is essential for evaluating its therapeutic potential. Key points include:
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 4-amino-1H-benzimidazole-6-carboxylate to ensure high purity and yield?
Methodological Answer:
- Reaction Pathway Selection : Start with a benzimidazole precursor (e.g., 4-nitro-1H-benzimidazole-6-carboxylate) and reduce the nitro group to an amine using catalytic hydrogenation (10% Pd/C, H₂, ethanol, 60°C). Monitor reaction progress via TLC or HPLC .
- Esterification Control : Methyl ester formation via acid-catalyzed esterification (H₂SO₄, methanol reflux) requires strict anhydrous conditions to avoid hydrolysis. Validate ester purity via ¹H-NMR (δ 3.8–3.9 ppm for methyl ester protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to remove byproducts like unreacted nitro intermediates or over-reduced species .
Q. How can researchers characterize the crystalline structure of this compound to confirm its molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD) : Grow crystals via slow evaporation of a saturated DMF/water solution. Analyze bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles to confirm planar benzimidazole core and ester group orientation .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature >200°C) to guide storage conditions (dry, inert atmosphere) .
- Hydrogen Bonding Analysis : Use XRD data to identify intermolecular N–H···O interactions between amine and ester groups, critical for crystal packing stability .
Q. What analytical techniques are essential for assessing the solubility and stability of this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility Profiling : Use UV-Vis spectroscopy (λ_max ~280 nm) to quantify solubility in solvents like DMSO, ethanol, and phosphate buffer (pH 7.4). Compare with structurally similar compounds (e.g., methyl 4-methyl-1H-benzimidazole-6-carboxylate) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can computational chemistry methods guide the design of this compound derivatives with enhanced biological activity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electron-rich regions for electrophilic substitution. For example, modify the amino group to introduce electron-withdrawing substituents (e.g., –NO₂) for improved binding to kinase targets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) to optimize substituent positions. Use software like Gaussian or ORCA for energy minimization and docking studies .
Q. What experimental strategies resolve contradictions in reported reaction kinetics for benzimidazole carboxylate derivatives under varying catalytic conditions?
Methodological Answer:
- Factorial Design of Experiments (DoE) : Apply a 2³ factorial matrix to test variables: catalyst loading (Pd/C 5–15%), temperature (50–70°C), and solvent polarity (ethanol vs. THF). Analyze ANOVA results to identify dominant factors affecting yield .
- In Situ Monitoring : Use ReactIR to track nitro group reduction kinetics and detect intermediates (e.g., hydroxylamine). Compare with kinetic models (e.g., pseudo-first-order) to validate mechanisms .
Q. How can researchers leverage hybrid computational-experimental approaches to optimize the regioselective functionalization of the benzimidazole core?
Methodological Answer:
- Reaction Path Search Algorithms : Use GRRM or AFIR methods to map energy barriers for competing pathways (e.g., C-2 vs. C-5 substitution). Validate predictions via directed synthesis (e.g., using directing groups like –Bpin) .
- High-Throughput Screening (HTS) : Test 96 reaction conditions (varying catalysts, bases, solvents) in parallel. Analyze via LC-MS to identify conditions favoring >90% regioselectivity for C-6 carboxylation .
Research Design and Data Analysis
Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound across laboratories?
Methodological Answer:
- Standardized Protocols : Publish detailed synthetic procedures (e.g., reaction times, cooling rates) in supplementary materials. Cross-validate NMR and XRD data with open-access databases (e.g., CCDC) .
- Interlaboratory Studies : Collaborate with 3+ independent labs to test synthesis and characterization workflows. Use statistical tools (e.g., RSD <5% for yield) to confirm reproducibility .
Q. How can contradictions in reported biological activity data for benzimidazole derivatives be systematically addressed?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from 10+ studies into a unified database. Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values .
- Dose-Response Validation : Re-test disputed compounds under standardized assay conditions (e.g., MTT assay, 48-hour incubation) with triplicate measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
